molecular formula C17H18N2O5 B5784085 N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide CAS No. 5863-10-5

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Cat. No.: B5784085
CAS No.: 5863-10-5
M. Wt: 330.33 g/mol
InChI Key: OOEBHCDRSWPXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide: is an organic compound with the molecular formula C₁₇H₁₈N₂O₅ It is characterized by the presence of ethyl, methoxy, nitro, and phenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide typically involves the following steps:

    Amidation: The formation of the benzamide structure is achieved by reacting the nitro-methoxy benzene derivative with an appropriate amine, such as ethylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy groups are oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Halides or amines, appropriate solvents like dichloromethane.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Reduction: N-ethyl-4,5-diamino-N-phenylbenzamide.

    Substitution: N-ethyl-4,5-dihalo-N-phenylbenzamide or N-ethyl-4,5-diamino-N-phenylbenzamide.

    Oxidation: N-ethyl-4,5-diformyl-N-phenylbenzamide or N-ethyl-4,5-dicarboxy-N-phenylbenzamide.

Scientific Research Applications

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • N-methyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
  • N-ethyl-3,4-dimethoxy-2-nitro-N-phenylbenzamide
  • N-ethyl-4,5-dimethoxy-3-nitro-N-phenylbenzamide

Comparison: N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.

Properties

IUPAC Name

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-4-18(12-8-6-5-7-9-12)17(20)13-10-15(23-2)16(24-3)11-14(13)19(21)22/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEBHCDRSWPXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358078
Record name N-Ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5863-10-5
Record name N-Ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.